molecular formula C21H18N4O2 B483820 6-Amino-4-[4-(benzyloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 315671-67-1

6-Amino-4-[4-(benzyloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B483820
CAS No.: 315671-67-1
M. Wt: 358.4g/mol
InChI Key: KRMZFCRKDXGONU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-4-[4-(benzyloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of pyrano[2,3-c]pyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrano[2,3-c]pyrazole core, which is a fused ring system combining pyrazole and pyran rings, along with various functional groups such as an amino group, a benzyloxyphenyl group, and a carbonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-[4-(benzyloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrano[2,3-c]pyrazole Core: This step involves the cyclization of appropriate precursors under basic or acidic conditions to form the pyrano[2,3-c]pyrazole core.

    Functional Group Introduction:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-[4-(benzyloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino and benzyloxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or acyl groups.

Scientific Research Applications

6-Amino-4-[4-(benzyloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Research: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The exact mechanism of action of 6-Amino-4-[4-(benzyloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The compound may modulate signaling pathways, inhibit enzyme activity, or bind to receptors, leading to various physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
  • 6-Amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Uniqueness

6-Amino-4-[4-(benzyloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is unique due to its specific combination of functional groups and its pyrano[2,3-c]pyrazole core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-amino-3-methyl-4-(4-phenylmethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c1-13-18-19(17(11-22)20(23)27-21(18)25-24-13)15-7-9-16(10-8-15)26-12-14-5-3-2-4-6-14/h2-10,19H,12,23H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMZFCRKDXGONU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.